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molecular formula C11H12O2 B1329719 1-(p-Tolyl)cyclopropanecarboxylic acid CAS No. 83846-66-6

1-(p-Tolyl)cyclopropanecarboxylic acid

Cat. No. B1329719
M. Wt: 176.21 g/mol
InChI Key: AYUGAOYMYXSOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051265B2

Procedure details

To a solution of 1-(p-tolyl)cyclopropanecarboxylic acid (900 mg, 5.1 mmol) in acetonitrile (20 mL) was added DBU (917 μL) followed by methyl iodide (1.91 mL). The resulting solution was heated at reflux overnight, and then diluted with AcOEt. The mixture was washed with a 0.5 N HCl solution, a saturated solution of NaHCO3, and brine, dried on MgSO4, and concentrated. The resulting colorless oil was purified by chromatography on silica gel (Hexane/ethyl acetate 9/1) to afford the title compound as a colorless oil (622 mg, 64%).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
917 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[CH2:14]1CCN2C(=NCCC2)CC1.CI>C(#N)C.CCOC(C)=O>[C:1]1([CH3:13])[CH:2]=[CH:3][C:4]([C:7]2([C:10]([O:12][CH3:14])=[O:11])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C1(CC1)C(=O)O)C
Name
Quantity
917 μL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed with a 0.5 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of NaHCO3, and brine, dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting colorless oil was purified by chromatography on silica gel (Hexane/ethyl acetate 9/1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1(CC1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 622 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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